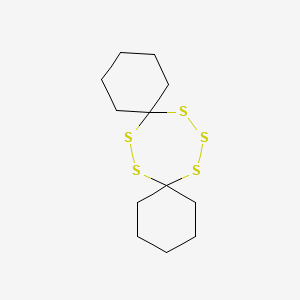
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane is a chemical compound with the molecular formula C₁₂H₂₀S₅ and a molecular weight of 324.612 Da . This compound is characterized by its unique structure, which includes five sulfur atoms arranged in a spiro configuration. It is an achiral molecule with no defined stereocenters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane typically involves the reaction of cycloalkanes with sulfur sources under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be synthesized through a series of steps involving the formation of sulfur-sulfur bonds and the incorporation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the compound is produced on a small scale for research purposes rather than large-scale industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The compound can undergo substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying the reactivity and properties of sulfur-containing spiro compounds.
Biology: Research on the biological activity of sulfur-containing compounds often includes studies on this compound to understand its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of 7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane involves its interaction with molecular targets and pathways that are sensitive to sulfur-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7,8,15,16,17-Pentathiadispiro(5.2.5.3)heptadecane include other sulfur-containing spiro compounds, such as:
- 7,8,15,16-Tetrathiadispiro(5.2.5.3)heptadecane
- 7,8,15,16,17-Hexathiadispiro(5.2.5.3)heptadecane
- 7,8,15,16,17-Pentathiadispiro(5.2.5.3)octadecane
Uniqueness
The uniqueness of this compound lies in its specific arrangement of sulfur atoms and the spiro configuration, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
182-12-7 |
|---|---|
Molekularformel |
C12H20S5 |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
7,8,15,16,17-pentathiadispiro[5.2.59.36]heptadecane |
InChI |
InChI=1S/C12H20S5/c1-3-7-11(8-4-1)13-14-12(16-17-15-11)9-5-2-6-10-12/h1-10H2 |
InChI-Schlüssel |
JXSFXRAOCCMUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)SSC3(CCCCC3)SSS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


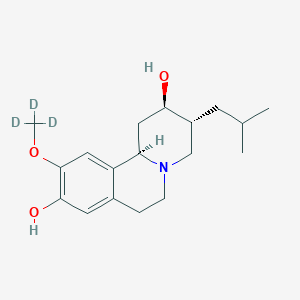
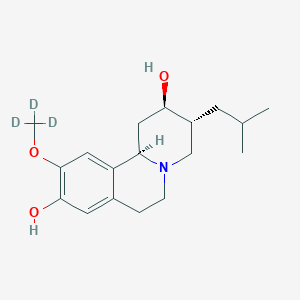

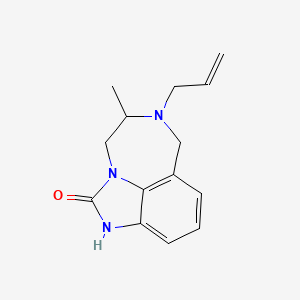
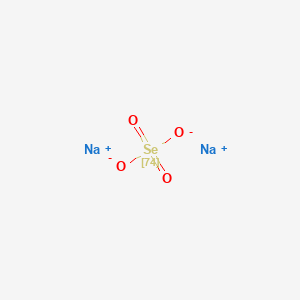
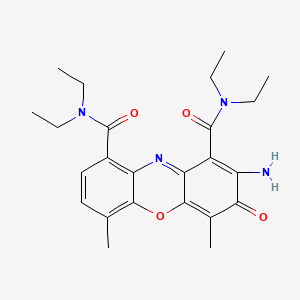


![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)



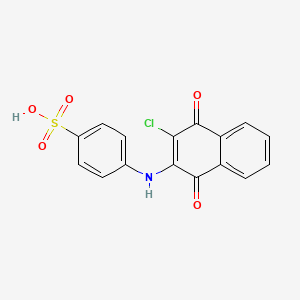
![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
